Ac-dACEphosphoramidite
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Overview
Description
Ac-dACEphosphoramidite, also known as 5’-Dimethoxytrityl-N-acetyl-2’-deoxyCytidine,3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a derivative of nucleoside phosphoramidites. These compounds are essential in the synthesis of oligonucleotides, which are short fragments of nucleic acids. This compound is particularly significant in the field of DNA synthesis due to its stability and efficiency in forming phosphodiester bonds .
Preparation Methods
The preparation of Ac-dACEphosphoramidite involves several synthetic routes. The most common method includes the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . Another method involves treating the protected nucleoside with phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine . Industrial production methods often utilize automated chemical synthesis to ensure high yields and purity .
Chemical Reactions Analysis
Ac-dACEphosphoramidite undergoes various chemical reactions, including substitution reactions where the incoming nucleophile replaces the NR2 moiety . Common reagents used in these reactions include triethylammonium chloride and 1H-tetrazole . The major products formed from these reactions are oligonucleotides, which are essential for DNA and RNA synthesis .
Scientific Research Applications
Ac-dACEphosphoramidite has numerous scientific research applications. It is widely used in the synthesis of DNA and RNA oligonucleotides, which are crucial for diagnostic assays, therapeutic applications, and molecular biology research . Additionally, it is used in the development of antisense oligonucleotides and small interfering RNAs for therapeutic purposes . The compound is also employed in the synthesis of fluorescently labeled oligonucleotides for detection in molecular assays and microarrays .
Mechanism of Action
The mechanism of action of Ac-dACEphosphoramidite involves its high reactivity towards nucleophiles, catalyzed by weak acids . This reactivity allows it to form phosphodiester bonds efficiently, which are essential for the synthesis of oligonucleotides. The compound targets the terminal 5’-OH of the oligonucleotide, facilitating the elongation of the nucleotide chain .
Comparison with Similar Compounds
Ac-dACEphosphoramidite is unique compared to other similar compounds due to its stability and efficiency in forming phosphodiester bonds. Similar compounds include other nucleoside phosphoramidites such as 5’-Dimethoxytrityl-N-benzoyl-2’-deoxyAdenosine,3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite and 5’-Dimethoxytrityl-N-isobutyryl-2’-deoxyGuanosine,3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . this compound is preferred in many applications due to its superior performance in automated oligonucleotide synthesis .
Properties
Molecular Formula |
C42H50N7O7P |
---|---|
Molecular Weight |
795.9 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50) |
InChI Key |
DMHOKHJJIFMQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |
Origin of Product |
United States |
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